The Serendipitous Discovery of Phenylpyruvic Acid: A Turning Point in Metabolic Medicine
The Serendipitous Discovery of Phenylpyruvic Acid: A Turning Point in Metabolic Medicine
An In-depth Technical Guide on the Seminal Discovery that Unveiled Phenylketonuria
Abstract
The identification of phenylpyruvic acid in human urine in 1934 by the Norwegian physician and biochemist Asbjørn Følling stands as a landmark achievement in the history of medicine and biochemical genetics. This discovery was not the result of a targeted research program but rather a testament to astute clinical observation, chemical proficiency, and a mother's relentless pursuit of answers. The unexpected green coloration in a routine ferric chloride test on the urine of two intellectually disabled siblings initiated a rigorous chemical investigation that ultimately identified the novel metabolite, phenylpyruvic acid. This finding directly led to the characterization of "imbecillitas phenylpyrouvica," later renamed phenylketonuria (PKU), the first inborn error of metabolism conclusively linked to intellectual disability. This guide provides a detailed technical account of the historical and scientific events surrounding this pivotal discovery, delving into the original experimental methodologies, the biochemical context, and the profound impact on diagnostic medicine and drug development.
The Clinical Presentation: A Mother's Intuition and a Physician's Curiosity
The narrative of phenylpyruvic acid's discovery begins not in a research laboratory, but with the persistent efforts of a mother, Borgny Egeland. In 1934, she approached Dr. Asbjørn Følling with her two children, Liv and Dag, who, despite being born healthy, had developed severe intellectual disabilities.[1][2] A particularly puzzling observation she reported was a distinct, musty odor that emanated from her children's bodies and urine.[3] Having consulted numerous physicians without success, her appeal to Følling, who possessed a rare dual expertise in medicine and chemistry, proved to be the critical step.[1][3]
Følling conducted a thorough physical examination of the siblings but found no remarkable abnormalities beyond their profound "feeblemindedness".[4] Standard urinalysis for acidity, protein, and glucose also yielded normal results.[4] The only notable finding was the peculiar odor Mrs. Egeland had described.[4]
The Inciting Incident: An Anomaly in a Routine Test
Driven by a desire to be thorough and perhaps to reassure the concerned mother, Følling proceeded with an additional, common urine test of the era: the ferric chloride test.[1] This test was typically used to detect diacetic (acetoacetic) acid, a ketone body, the presence of which could indicate complications of diabetes or starvation.[4]
The Ferric Chloride Test: Expected vs. Observed Results
The standard ferric chloride test involves the addition of a few drops of an acidified ferric chloride (FeCl₃) solution to a urine sample. The expected colorimetric changes are detailed below:
| Condition | Analyte Detected | Expected Color |
| Normal | None | Red-Brown |
| Diabetic Ketoacidosis / Starvation | Diacetic Acid (Acetoacetic Acid) | Purple / Burgundy |
However, when Følling applied the ferric chloride solution to the urine samples from the Egeland children, he observed a reaction he had never encountered before. The urine instantly turned a deep green color, which then faded after a few minutes.[4][5] This unexpected result, which was not documented in the scientific literature of the time, piqued Følling's scientific curiosity and was the true start of the investigation.[4]
The Chemical Investigation: Isolating and Identifying the Unknown Substance
Convinced that the green color reaction signaled the presence of an unknown compound, Følling embarked on a meticulous chemical analysis to isolate and identify the responsible substance. This endeavor, conducted in his self-improvised laboratory, required months of work and a significant volume of urine—reportedly over 20 liters—painstakingly collected by Mrs. Egeland.[4][6]
Experimental Protocol: Følling's Isolation and Characterization of Phenylpyruvic Acid
While the exact, detailed protocol from Følling's 1934 notes is not fully preserved in modern literature, based on historical accounts and the chemical principles of the time, his workflow can be reconstructed as follows:
Objective: To isolate, purify, and identify the unknown substance from urine that produces a green color with ferric chloride.
Methodology:
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Extraction:
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Acidify the urine sample to enhance the solubility of acidic compounds in an organic solvent.
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Perform a liquid-liquid extraction using an organic solvent like ether or ethyl acetate to separate the unknown substance from the aqueous urine matrix. The unknown, being an organic acid, would partition into the organic layer.
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Purification:
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Evaporate the organic solvent to obtain a crude extract.
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Følling noted the substance was unstable and readily reacted with oxygen.[4] To counter this, he likely performed subsequent steps under an inert atmosphere, such as nitrogen.[4]
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Recrystallization techniques would have been employed to purify the compound, dissolving the crude extract in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.
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-
Characterization and Identification:
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Chemical Tests: Følling performed a series of classical organic chemistry tests on the purified crystals.[7]
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Melting Point Determination: He measured the melting point of the purified crystals.
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Synthesis and Mixed Melting Point: To confirm the identity, Følling synthesized phenylpyruvic acid, a compound known to chemists but never before found in a natural biological source.[1][3] He then performed a mixed melting point test. By mixing his isolated crystals with the synthesized phenylpyruvic acid, he observed that the melting point did not change, confirming the identity of the unknown substance as phenylpyruvic acid.[3]
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Caption: Følling's experimental workflow for identifying phenylpyruvic acid.
From Metabolite to Disease: The Birth of Phenylketonuria
Having identified the molecule, Følling hypothesized a connection between the presence of phenylpyruvic acid and the children's intellectual disability.[3] To validate this, he expanded his investigation, using the simple ferric chloride test as a screening tool. He collected and tested urine samples from 430 patients in various institutions for the mentally retarded around Oslo.[4] His screening identified eight additional individuals whose urine produced the characteristic green color.[3][4]
In his seminal 1934 publication, Følling described these ten cases and proposed that the condition was an "inborn error of metabolism," a concept pioneered by Archibald Garrod decades earlier.[3][7] He named the disease "imbecillitas phenylpyrouvica".[4][8] Drawing on his biochemical knowledge, he correctly postulated that the metabolic defect was related to the metabolism of the amino acid phenylalanine, which is structurally very similar to phenylpyruvic acid.[4] The condition was later renamed phenylketonuria (PKU) by the British geneticist Lionel Penrose.[1][6]
The Biochemical Pathway: An Error in Phenylalanine Metabolism
Modern biochemistry has elucidated the precise metabolic defect Følling correctly inferred. Phenylalanine is an essential amino acid that is normally converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[9][10] This reaction requires the cofactor tetrahydrobiopterin (BH₄).[11]
In classical PKU, a genetic mutation in the PAH gene leads to a deficient or non-functional PAH enzyme.[2][11] This block in the primary metabolic pathway causes phenylalanine to accumulate in the blood and tissues.[2] The body attempts to metabolize the excess phenylalanine through an alternative, minor pathway: transamination. This reaction converts phenylalanine into phenylpyruvic acid, which is then excreted in the urine.[2][9] The accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, is neurotoxic and disrupts brain development, leading to the severe intellectual disability observed in untreated individuals.[2]
Caption: Simplified metabolic pathway of phenylalanine in health and PKU.
Legacy and Impact on Drug Development and Diagnostics
Følling's discovery fundamentally changed the understanding of intellectual disability, demonstrating that a specific, identifiable biochemical abnormality could be its cause. This paradigm shift had profound implications:
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Newborn Screening: The discovery paved the way for the development of routine newborn screening tests. While the ferric chloride test was useful, it was not sensitive enough for early detection.[12] The subsequent development of the Guthrie test in the early 1960s, a bacterial inhibition assay that measures blood phenylalanine levels, enabled the diagnosis of PKU in infants before the onset of irreversible brain damage.[2][6]
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Dietary Therapy: The understanding that the disease was caused by an inability to metabolize phenylalanine led directly to the development of a low-phenylalanine diet. In the 1950s, Horst Bickel and colleagues demonstrated that restricting dietary phenylalanine could prevent intellectual disability in children with PKU.[2] This was the first effective treatment for an inborn error of metabolism.
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Pharmacological Research: The elucidation of the PAH enzyme and its cofactor BH₄ has opened avenues for pharmacological intervention. The development of sapropterin dihydrochloride, a synthetic form of BH₄, can help enhance residual PAH enzyme activity in a subset of patients.
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Gene Therapy: Current research is actively exploring gene therapy as a potential cure for PKU, aiming to deliver a functional copy of the PAH gene to liver cells.[2]
Conclusion
The discovery of phenylpyruvic acid is a compelling story of how a mother's persistence, coupled with a physician's scientific rigor, unraveled a complex metabolic disease. Dr. Asbjørn Følling's meticulous chemical investigation, starting from an anomalous color reaction in a simple urine test, not only identified a new molecule in human pathology but also established a direct link between a specific metabolic error and severe intellectual disability. This seminal work laid the foundation for newborn screening programs, dietary interventions that have saved thousands from profound disability, and the ongoing development of advanced therapeutics for phenylketonuria and other genetic disorders. It remains a powerful example of the immense value of bridging clinical observation with fundamental biochemical inquiry.
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